molecular formula C8H12N2O2 B2687473 a,a,1-Trimethyl-1h-imidazole-2-acetic acid CAS No. 865157-15-9

a,a,1-Trimethyl-1h-imidazole-2-acetic acid

Cat. No.: B2687473
CAS No.: 865157-15-9
M. Wt: 168.196
InChI Key: JGBIYPPCAUXBRU-UHFFFAOYSA-N
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Description

a,a,1-Trimethyl-1h-imidazole-2-acetic acid: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a trimethyl group and an acetic acid moiety attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C. This method is environmentally benign and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups .

Chemical Reactions Analysis

Types of Reactions: a,a,1-Trimethyl-1h-imidazole-2-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

a,a,1-Trimethyl-1h-imidazole-2-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and anticancer agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of a,a,1-Trimethyl-1h-imidazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent .

Comparison with Similar Compounds

Uniqueness: a,a,1-Trimethyl-1h-imidazole-2-acetic acid is unique due to its trimethyl group and acetic acid moiety, which provide distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2-(1-methylimidazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-9-4-5-10(6)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIYPPCAUXBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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